molecular formula C18H22F3NO6 B1341878 Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate CAS No. 1198416-87-3

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate

Cat. No.: B1341878
CAS No.: 1198416-87-3
M. Wt: 405.4 g/mol
InChI Key: HVFQVUNEAYXNGP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate is a chemical compound with the molecular formula C18H22F3NO6. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperidine ring, and an ethyl ester group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base to form the intermediate 4-(trifluoromethyl)benzylpiperidine. This intermediate is then reacted with ethyl chloroformate to produce Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-(trifluoromethyl)phenyl)piperidine-3-carboxylate
  • Ethyl 3-(4-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylate
  • Ethyl 3-(4-(trifluoromethyl)benzyl)morpholine-3-carboxylate

Uniqueness

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

ethyl 3-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2.C2H2O4/c1-2-22-14(21)15(8-3-9-20-11-15)10-12-4-6-13(7-5-12)16(17,18)19;3-1(4)2(5)6/h4-7,20H,2-3,8-11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFQVUNEAYXNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-87-3
Record name 3-Piperidinecarboxylic acid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, ethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198416-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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